molecular formula C20H20ClN3OS B2461494 N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899914-69-3

N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2461494
CAS No.: 899914-69-3
M. Wt: 385.91
InChI Key: GSDOHASHNZPVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a chlorophenyl group , an imidazole ring , and a sulfanylacetamide moiety , which contribute to its unique properties. The synthesis typically involves multi-step reactions starting from simple precursors. The key steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of suitable aldehydes and amines.
  • Introduction of the Chlorophenyl Group : This can be accomplished via nucleophilic substitution reactions.
  • Attachment of the Sulfanylacetamide Moiety : The final step generally involves reacting the imidazole derivative with 2-chloroacetamide.

The biological activity of this compound is believed to result from its interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to various biological macromolecules, modulating biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with imidazole structures can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .

CompoundTested MicroorganismsActivity Level
1E. coliModerate
2Staphylococcus aureusHigh

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins .

Case Studies and Empirical Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested several derivatives of imidazole against common pathogens. Results indicated that compounds similar to this compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive strains .
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent . Further investigations are needed to elucidate the precise mechanisms involved.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDOHASHNZPVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.